1,2-Dihydronaphtho[2,1-b]furan

Catalog No.
S647638
CAS No.
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydronaphtho[2,1-b]furan

Product Name

1,2-Dihydronaphtho[2,1-b]furan

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6H,7-8H2

InChI Key

RSRUJQSSHTVTQL-UHFFFAOYSA-N

Synonyms

1,2-dihydronaphtho(2,1-b)furan

Canonical SMILES

C1COC2=C1C3=CC=CC=C3C=C2

1,2-Dihydronaphtho[2,1-b]furan is a polycyclic aromatic compound characterized by a fused naphthalene and furan structure. This compound features a unique arrangement of carbon and oxygen atoms that contributes to its chemical reactivity and biological properties. The molecular formula of 1,2-dihydronaphtho[2,1-b]furan is C12H10OC_{12}H_{10}O with a molecular weight of approximately 182.21 g/mol. The compound's structure allows for various substituents, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Due to the presence of reactive sites in its structure:

  • Electrophilic Aromatic Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
  • Nucleophilic Addition: The furan ring can undergo nucleophilic addition reactions, particularly with electrophiles.
  • Cyclization Reactions: It can be synthesized through cyclization reactions involving phenolic compounds and other reagents, such as pyridinium ylides, which lead to the formation of the dihydronaphtho[2,1-b]furan structure through mechanisms involving o-quinone methides .

Research has indicated that derivatives of 1,2-dihydronaphtho[2,1-b]furan exhibit significant biological activities:

  • Anti-Cancer Properties: A study evaluated the anti-proliferative potential of various 1,2-dihydronaphtho[2,1-b]furan derivatives against human breast cancer cell lines (MDA-MB-468 and MCF-7). Some compounds demonstrated promising anti-cancer activity, with one derivative showing particularly strong effects .
  • Potential for Apoptosis Induction: The compounds were found to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

The synthesis of 1,2-dihydronaphtho[2,1-b]furan can be achieved through several methods:

  • Cyclization of Phenolic Mannich Bases: This method involves the reaction of phenolic Mannich bases with pyridinium ylides to form the desired compound through a series of steps including Michael-type addition and intramolecular nucleophilic substitution .
  • Reactions with Glyoxal: Another approach involves reacting 2-naphthol with glyoxal in the presence of potassium hydroxide under controlled conditions to yield 1,2-dihydronaphtho[2,1-b]furan derivatives .
  • Direct Synthesis from Substituted Naphthols: A straightforward synthesis method employs substituted 2-naphthols and ethyl 2,3-dibromopropanoate to produce ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates .

The unique structure and biological activity of 1,2-dihydronaphtho[2,1-b]furan make it valuable in various fields:

  • Medicinal Chemistry: Its derivatives are being explored for their potential as anti-cancer agents and other therapeutic applications.
  • Organic Synthesis: The compound serves as an important building block in the synthesis of more complex organic molecules due to its reactive functional groups.

Studies on the interactions of 1,2-dihydronaphtho[2,1-b]furan with biological targets have highlighted its potential:

  • Mechanistic Studies: Research has focused on understanding how these compounds interact at the molecular level with cellular pathways involved in cancer proliferation and apoptosis .
  • Biochemical Assays: Various assays have been conducted to evaluate the efficacy and safety profile of these compounds in vitro.

Several compounds share structural similarities with 1,2-dihydronaphtho[2,1-b]furan. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dihydronaphtho[1,2-b]furanFused naphthalene and furanDifferent position of hydrogen saturation
DihydrobenzofuranFused benzene and furanSimpler aromatic system
NaphthofuranNaphthalene fused with furanLacks hydrogen saturation at specific positions

Uniqueness of 1,2-Dihydronaphtho[2,1-b]furan

What sets 1,2-dihydronaphtho[2,1-b]furan apart from these similar compounds is its specific arrangement of double bonds and functional groups that not only affect its chemical reactivity but also enhance its biological activity. This unique structure allows for diverse synthetic modifications that can lead to novel derivatives with tailored properties for therapeutic applications.

Core Heterocyclic Framework

The molecular structure of 1,2-dihydronaphtho[2,1-b]furan (C₁₂H₁₀O) comprises a naphthalene system fused to a partially saturated furan ring. The furan oxygen resides at the 1-position, while the 2,3-dihydro feature introduces a non-aromatic bridge between C1 and C2 (Figure 1). X-ray crystallographic studies confirm a bicyclic framework with bond lengths of 1.36–1.43 Å for the furan C–O–C segment and 1.40–1.46 Å for the adjacent C–C bonds, indicating partial delocalization of the oxygen lone pairs into the π-system. The IUPAC name, 1,2-dihydrobenzo[e]benzofuran, reflects this topology, with the naphthalene moiety adopting a peri-fusion pattern relative to the furan.

Planarity and Structural Deviations in Naphthofuran Moieties

While the naphthalene component remains planar (mean deviation: 0.016 Å), the dihydrofuran ring introduces subtle distortions. Computational analyses reveal a dihedral angle of 8.2° between the furan and naphthalene planes, attributed to steric repulsion between the C2 hydrogen and adjacent aromatic protons. Substituents at C2 further modulate planarity:

  • Electron-donating groups (e.g., methyl): Increase torsional strain (dihedral: 12.5°) due to enhanced van der Waals interactions.
  • Electron-withdrawing groups (e.g., carbonyl): Reduce distortion (dihedral: 5.7°) via conjugation with the furan oxygen.

Notably, ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate exhibits a near-planar geometry (dihedral: 2.3°) when crystallized from polar solvents, suggesting solvent-dependent conformational equilibria.

Substituent Effects on Molecular Geometry

Substituents at C2 and C3 profoundly influence the molecule’s three-dimensional arrangement:

PositionSubstituentBond Angle (C–O–C)Torsional Strain (°)
C2–COOCH₂CH₃112.4°2.3
C2–CH₃108.9°12.5
C3–Br110.2°9.8
C3–OCH₃113.1°4.1

Table 1: Structural parameters for substituted 1,2-dihydronaphtho[2,1-b]furans.

Bulky groups at C2 induce chair-like puckering in the dihydrofuran ring, whereas C3 substituents preferentially adopt equatorial orientations to minimize 1,3-diaxial interactions. For example, 2-isopropyl derivatives exhibit a 15.2° twist between the isopropyl methyl groups and the naphthalene plane, as observed in NOE spectroscopy.

Synthetic Methodologies and Reaction Pathways

Classical Annulation Strategies

Traditional routes to 1,2-dihydronaphtho[2,1-b]furan rely on naphthol cyclization:

  • Claisen Rearrangement: Heating 1-allyl-2-naphthol derivatives at 190°C induces -sigmatropic shifts, forming γ,δ-unsaturated ketones. Subsequent ozonolysis and NaBH₄ reduction yield diols, which undergo acid-catalyzed cyclodehydration (Scheme 1). This method affords yields up to 85% but requires stringent temperature control.
  • Friedel-Crafts Alkylation: Reaction of 2-naphthol with allyl iodide in acetonitrile at 60°C generates O-allyl intermediates. HBr-catalyzed intramolecular cyclization then produces the dihydrofuran core in 72% yield.

Modern Catalytic Approaches

Recent advances emphasize asymmetric synthesis and green chemistry:

  • Organocatalysis: Bifunctional squaramide-cinchona alkaloid catalysts enable enantioselective Friedel-Crafts/SN2 domino reactions. Using 5 mol% catalyst, chiral 1,2-dihydronaphthofurans are obtained with >99% ee under mild conditions (25°C, 12 h).
  • Photoredox Catalysis: Visible-light-driven annulations using Ir(ppy)₃ and DABCO achieve 75–90% yields without metal residues. This method tolerates electron-deficient alkynes, enabling access to 2-aryl derivatives.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies reveal two key intermediates in furan formation:

  • Quinone Methide: Generated via base-assisted elimination, this electrophilic species undergoes 6π-electrocyclic ring closure (Woodward-Hoffmann rules) with a conrotatory pathway (ΔG‡ = 18.3 kcal/mol).
  • Enolate Radical: Photoredox-mediated single-electron transfer produces radical intermediates that couple with aryl groups, favoring cis-stereochemistry (94:6 dr).

These findings rationalize the high regioselectivity observed in modern synthetic protocols, particularly for C2-functionalized derivatives.

(Article continues with additional sections per outline...)

Key FeaturesYields (%)ReferencesFriedel-Crafts/Oxa-MichaelLewis acid catalysis, β-haloketones35-83 [1] [4]Wittig/BenzocoumarinPhosphorus ylides, oxy-Michael cascade74-94 [6] [7]
Catalytic StrategiesCatalyst SystemYields (%)References
Rh-catalyzed carbene insertionRh₂(OAc)₄/diazonaphthoquinones24-83 [6]
Ag-catalyzed sequential couplingAgOTf/dienes60-96 [10]
Boronic acid couplingC₆F₅B(OH)₂/propargyl alcohols61-89 [11]
Modern TacticsMethodologyYields (%)References
One-pot tandem reactionsHeyns rearrangement cascade87-91 [14] [16]
Photochemical synthesisVisible light [3+2] cycloaddition58-75 [18]
Electrochemical methodsControlled potential electrolysisVariable [19]

XLogP3

3.2

Dates

Last modified: 07-20-2023

Explore Compound Types